Product packaging for cis-3-Methyl-1,3-Pentadiene(Cat. No.:CAS No. 1501-60-6)

cis-3-Methyl-1,3-Pentadiene

Cat. No.: B13898277
CAS No.: 1501-60-6
M. Wt: 82.14 g/mol
InChI Key: BOGRNZQRTNVZCZ-WAYWQWQTSA-N
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Description

Cis-3-Methyl-1,3-Pentadiene is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10 B13898277 cis-3-Methyl-1,3-Pentadiene CAS No. 1501-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501-60-6

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

(3Z)-3-methylpenta-1,3-diene

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5-

InChI Key

BOGRNZQRTNVZCZ-WAYWQWQTSA-N

Isomeric SMILES

C/C=C(/C)\C=C

Canonical SMILES

CC=C(C)C=C

Origin of Product

United States

Significance of Conjugated Dienes in Contemporary Chemical Research

Conjugated dienes are organic compounds characterized by the presence of two double bonds separated by a single bond. fiveable.me This arrangement leads to the delocalization of pi electrons across the system of four carbon atoms, a feature that imparts unique stability and reactivity to these molecules. fiveable.meutexas.edu In contemporary chemical research, conjugated dienes are highly valued as versatile building blocks for the synthesis of complex molecules. nih.gov Their abundance and the relative ease of their synthesis make them attractive substrates for a wide array of catalytic functionalization reactions. nih.gov

One of the most notable reactions involving conjugated dienes is the Diels-Alder reaction, a powerful tool in organic synthesis for constructing six-membered rings. utexas.eduebsco.com This reaction's ability to form two carbon-carbon bonds in a single step allows for a significant increase in molecular complexity. utexas.edu The efficiency and stereoselectivity of the Diels-Alder reaction have made it indispensable in the synthesis of natural products, pharmaceuticals like cortisone (B1669442) and cholesterol, and various other organic materials. ebsco.com Beyond cycloadditions, conjugated dienes participate in various transition metal-catalyzed reactions, enabling the introduction of multiple functional groups and the creation of highly functionalized synthetic intermediates. nih.gov The study of these reactions continues to reveal novel reactivity patterns and methodologies in organic chemistry. nih.gov

Unique Stereochemical Aspects of Cis 3 Methyl 1,3 Pentadiene

The stereochemistry of 3-methyl-1,3-pentadiene (B1617704) gives rise to geometric isomers, specifically cis and trans (or (Z) and (E)) forms, due to the arrangement of substituents around the C3-C4 double bond. quora.com The cis isomer, formally named (3Z)-3-methyl-1,3-pentadiene, has the methyl group and the ethyl group on the same side of the double bond. quora.comncats.io This specific spatial arrangement influences the molecule's reactivity and physical properties.

The conformation of the diene system, described as s-cis or s-trans, is crucial for its participation in certain reactions. The s-cis conformation, where the double bonds are on the same side of the intervening single bond, is required for the Diels-Alder reaction to occur. ebsco.comlibretexts.org While the s-trans conformation is generally more stable due to reduced steric hindrance, rotation around the single bond allows for interconversion to the reactive s-cis form. libretexts.org In the case of cis-3-methyl-1,3-pentadiene, the presence of the methyl group introduces specific steric interactions that can influence the equilibrium between these conformations and, consequently, its reactivity in cycloaddition reactions.

Overview of Key Research Domains for Cis 3 Methyl 1,3 Pentadiene

Established Laboratory Synthetic Routes

The laboratory synthesis of this compound often involves multi-step procedures starting from more readily available precursors. These routes typically focus on the formation of the diene system and subsequent control of the stereochemistry around the C3-C4 double bond.

Dehydration-Based Approaches for Diene Formation

A common strategy for creating the conjugated diene system in 3-methyl-1,3-pentadiene involves the dehydration of precursor alcohols. This acid-catalyzed elimination reaction can produce a mixture of diene isomers.

One approach involves the dehydration of 2-methyl-2,4-pentanediol. This process can be performed in a stepwise manner to improve selectivity. The initial dehydration, often using a catalyst like montmorillonite-supported ferric chloride, yields 4-methyl-4-penten-2-ol. A subsequent dehydration step using weaker acids such as oxalic or citric acid can then generate 2-methyl-1,3-pentadiene. This two-step method helps to minimize the formation of the 4-methyl-1,3-pentadiene (B1595702) byproduct.

Another precursor for dehydration is 3-methyl-3-pentanol. Acid-catalyzed dehydration of this tertiary alcohol proceeds through a carbocation intermediate, leading to the formation of various alkene products, including 3-methyl-2-pentene (in both E and Z forms) and 2-methyl-2-pentene (B165383). chegg.com Careful selection of reaction conditions and catalysts is necessary to favor the formation of the desired 1,3-diene structure over other isomers. For instance, the dehydration of 3-penten-2-ol (B74221) can yield 1,3-pentadiene (B166810). chemicalbook.com

The table below summarizes the dehydration of different alcohol precursors to form pentadiene derivatives.

Precursor AlcoholCatalyst/ConditionsMajor Diene Product(s)
2-Methyl-2,4-pentanediol1. FeCl₃/Montmorillonite, 110-140°C2. Oxalic Acid/FeCl₃, 120-150°C2-Methyl-1,3-pentadiene
3-Methyl-3-pentanolAcid-catalyzedMixture including 3-methyl-2-pentene and 2-methyl-2-pentene chegg.com
3-Penten-2-olAcid-catalyzed1,3-Pentadiene chemicalbook.com

Isomerization Strategies for cis-Stereoisomer Enrichment

Obtaining the cis isomer of 3-methyl-1,3-pentadiene often requires specific isomerization techniques, as synthetic methods may yield a mixture of cis and trans isomers.

One method involves the photochemical isomerization of a cis double bond to a trans double bond. oup.com For example, 1-(2-anthryl)-1-cis,3-trans-pentadiene can be isomerized to the trans,trans isomer using a sensitizer (B1316253) like benzil. oup.com While this demonstrates the principle of photoisomerization, achieving the reverse (trans to cis) or enriching a specific cis isomer from a mixture often requires different approaches.

Catalytic isomerization provides another route. For instance, cobalt powder or alumina-supported cobalt can catalyze the geometrical isomerization between cis- and trans-penta-1,3-diene at temperatures above 75°C. rsc.org This process is believed to occur through a mechanism involving the dissociation of the diolefin via hydrogen loss from the methyl group, followed by a 1,5-hydrogen transfer. rsc.org

Stereoselective Synthesis of this compound and its Derivatives

The direct, stereoselective synthesis of this compound is a challenging task. However, methods for the stereoselective synthesis of related 1,3-dienes and their derivatives have been developed, which could potentially be adapted.

Modern synthetic methods for the stereoselective construction of 1,3-dienes include various catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, and olefination reactions like the Wittig reaction and its variants. mdpi.com However, achieving high stereoselectivity, particularly for the cis configuration, can be difficult. mdpi.com

For example, the Wittig reaction of an ylide prepared from (2-anthrylmethyl)triphenylphosphonium bromide with trans-2-butenal and 3-methyl-2-butenal (B57294) produces a mixture of cis and trans isomers around the newly formed double bond. oup.com

Research into the polymerization of pentadiene isomers has also provided insights into stereocontrol. For example, the polymerization of trans-1,3-pentadiene can yield crystalline cis-1,4 polymers with either isotactic or syndiotactic structures, depending on the catalyst system used. giulionatta.it While this relates to the polymer structure, the underlying principles of catalyst control over stereochemistry are relevant.

Industrial Production Considerations for Related Pentadienes

On an industrial scale, 1,3-pentadiene (piperylene) is typically obtained as a byproduct from the steam cracking of naphtha to produce ethylene (B1197577). mdpi.com The C5 fraction from this process contains a mixture of isomers, including cis- and trans-1,3-pentadiene. google.com

The purification of 1,3-pentadiene from this C5 fraction involves several steps. A common method is extractive distillation. google.com This process involves first polymerizing certain components of the C5 fraction, followed by extraction and rectification to obtain a high-purity 1,3-pentadiene product. google.com

The table below outlines a general industrial process for obtaining 1,3-pentadiene.

Process StepDescriptionPurpose
Steam CrackingThermal cracking of petroleum naphthaProduces ethylene and a C5 fraction byproduct
PolymerizationSelective polymerization of reactive components in the C5 fractionRemoval of certain impurities
Extractive DistillationUse of a solvent to alter the relative volatilities of the componentsSeparation of 1,3-pentadiene from other C5 hydrocarbons google.com
RectificationFinal distillationTo achieve high-purity 1,3-pentadiene google.com

Isomer Resolution and Purification Techniques for Research Applications

For research purposes, obtaining a pure sample of this compound from a mixture of isomers requires effective separation and purification techniques.

Since cis and trans isomers are diastereomers, they have different physical properties, which can be exploited for separation. Fractional distillation can be effective if there is a sufficient difference in boiling points between the isomers.

Chromatographic methods are also widely used. For instance, flash column chromatography has been successfully used to separate cis and trans isomers of 1-(2-anthryl)-1,3-pentadienes. oup.com High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can be a powerful tool for separating stereoisomers. quora.com

In some cases, chemical resolution can be employed. This involves reacting the isomer mixture with a chiral resolving agent to form diastereomeric adducts, which can then be separated by physical means like crystallization. libretexts.orglibretexts.org For dienes, a common method is selective cycloaddition. For example, the E-isomer of 3-methyl-1,3-pentadiene can be selectively removed from an E,Z-mixture via a Diels-Alder reaction with maleic anhydride (B1165640), allowing for the isolation of the Z (cis) isomer. beilstein-journals.org

The following table summarizes common laboratory techniques for isomer resolution.

TechniquePrincipleApplication Example
Fractional DistillationSeparation based on differences in boiling pointsSeparating isomers with significantly different volatilities
Flash Column ChromatographySeparation based on differential adsorption to a stationary phaseSeparation of cis and trans isomers of substituted pentadienes oup.com
Chiral HPLCSeparation of enantiomers using a chiral stationary phase quora.comResolving enantiomeric mixtures
Selective CycloadditionReaction of one isomer with a dienophile to form a separable adductRemoval of (E)-3-methyl-1,3-pentadiene using maleic anhydride beilstein-journals.org

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to create a six-membered ring. This reaction is known for its concerted mechanism, where new carbon-carbon bonds are formed in a single step. The stereochemistry of the reactants is preserved in the product, making it a highly stereospecific reaction.

Mechanistic Insights into Reactivity and Stereoselectivity

The Diels-Alder reaction proceeds through a cyclic transition state, where the diene must adopt an s-cis conformation. For this compound, adopting this conformation leads to steric hindrance between the methyl group and the hydrogen on the first carbon atom, making the s-cis conformation less stable and the diene less reactive in Diels-Alder reactions compared to its trans isomer.

The stereoselectivity of the Diels-Alder reaction is governed by the endo rule, which states that the dienophile's substituents with π-systems are oriented towards the diene's π-system in the transition state. This orientation is favored due to secondary orbital interactions, even though the resulting endo product is often the thermodynamically less stable isomer.

Regioselectivity and Adduct Formation

When both the diene and dienophile are unsymmetrically substituted, the reaction can yield different regioisomers. The regioselectivity is influenced by the electronic properties of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

In the case of this compound, which has both a monosubstituted and a trisubstituted double bond, cycloaddition can occur at either double bond, leading to a mixture of products. For instance, the reaction with β-nitrostyrene can yield multiple cycloadducts. The regioselectivity can often be predicted by considering the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile), where orbitals with similar sign and magnitude interact.

Sequential Pericyclic and Sigmatropic Rearrangement Pathways

The initial adducts from a Diels-Alder reaction can sometimes undergo subsequent pericyclic reactions, such as sigmatropic rearrangements. A-sigmatropic rearrangement, like the Cope rearrangement, can occur in the products of Diels-Alder reactions, particularly when the initial adduct contains a 1,5-diene system.

For example, the nitronic ester adducts formed from the reaction of this compound and β-nitrostyrene can undergo a thermal-sigmatropic rearrangement to form γ,δ-unsaturated nitro compounds. These sequential reactions can lead to complex molecular architectures. Computational studies have been employed to understand the mechanisms of such rearrangements, including whether they proceed through concerted or stepwise pathways.

Reactivity Comparison with Other Diene Stereoisomers in Cycloadditions

The reactivity of a diene in a Diels-Alder reaction is significantly influenced by its ability to adopt the s-cis conformation. trans-3-Methyl-1,3-pentadiene is generally more reactive than this compound because the cis isomer experiences greater steric hindrance in the required s-cis conformation. This steric strain raises the energy of the transition state, slowing down the reaction.

Studies comparing various diene stereoisomers have shown that open-chain dienes are generally more prone to cycloaddition than cyclic dienes. Furthermore, within a set of stereoisomers, those with a trans configuration tend to be more reactive. For example, trans,trans-2,4-hexadiene is the most reactive among its stereoisomers.

Electrophilic Addition Chemistry

Conjugated dienes like this compound exhibit distinct behavior in electrophilic addition reactions compared to simple alkenes, primarily due to the formation of resonance-stabilized allylic carbocation intermediates.

Formation and Fate of Allylic Carbocation Intermediates

The addition of an electrophile, such as H⁺ from HCl, to a conjugated diene results in the formation of an allylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over two carbon atoms. For this compound, protonation can occur at different positions, leading to different allylic carbocations. The stability of these carbocations follows the order: tertiary > secondary > primary.

The subsequent attack by a nucleophile (e.g., Cl⁻) can occur at either of the carbons bearing the delocalized positive charge, leading to a mixture of 1,2-addition and 1,4-addition products. The 1,2-adduct is often the kinetic product, formed faster at lower temperatures, while the 1,4-adduct is typically the more stable thermodynamic product. The formation of the more stable carbocation intermediate is generally favored.

Regiochemical Control in 1,2- and 1,4-Addition Products

The electrophilic addition of reagents like hydrogen halides (HX) to conjugated dienes such as this compound can yield two types of products: the 1,2-addition product and the 1,4-addition product. The distribution of these products is a classic example of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

The reaction mechanism is initiated by the protonation of one of the double bonds to form the most stable carbocation intermediate possible. libretexts.orglibretexts.org For 3-methyl-1,3-pentadiene, protonation at the terminal carbon (C1) is favored because it generates a resonance-stabilized allylic carbocation. This intermediate has the positive charge delocalized over two carbon atoms: a tertiary carbocation at C2 and a secondary carbocation at C4. The resonance form with the tertiary carbocation is more stable and is expected to have a lower energy transition state for its formation.

The final product is determined by the subsequent attack of the nucleophile (e.g., Br⁻) on this resonance-stabilized intermediate.

Kinetic Control : At low temperatures, the reaction is effectively irreversible. The major product formed is the one that is generated the fastest, which is known as the kinetic product. libretexts.orglibretexts.org This typically results from the nucleophile attacking the carbon atom that bears the greatest positive charge in the most stable resonance contributor of the carbocation intermediate. For 3-methyl-1,3-pentadiene, this would be the attack at the C2 position, leading to the 1,2-addition product.

Thermodynamic Control : At higher temperatures, the initial addition becomes reversible, and an equilibrium is established between the reactants, the intermediate, and the products. libretexts.orglibretexts.org Under these conditions, the most stable product, known as the thermodynamic product, will predominate. The thermodynamic stability of alkenes increases with the degree of substitution of the double bond. masterorganicchemistry.com In the case of 3-methyl-1,3-pentadiene, the 1,4-addition product results in a more substituted (and thus more stable) internal double bond compared to the less substituted terminal double bond of the 1,2-product.

The interplay between these two pathways allows for the selective formation of either the 1,2- or 1,4-adduct by controlling the reaction temperature. libretexts.org

Table 1: Regiochemical Control in Electrophilic Addition to cis-3-Methyl-1,3-Pentadiene
Control PathwayTypical ConditionsFavored ProductRationale
Kinetic ControlLow Temperature (e.g., ≤ 0 °C)1,2-Addition Product (3-Halo-3-methyl-1-pentene)Forms faster due to a lower activation energy, arising from attack at the more stable tertiary carbocation center. libretexts.orgmasterorganicchemistry.com
Thermodynamic ControlHigh Temperature (e.g., ≥ 40 °C)1,4-Addition Product (5-Halo-3-methyl-2-pentene)More stable product due to the more highly substituted internal double bond. The reaction is reversible, allowing equilibrium to be reached. libretexts.orgmasterorganicchemistry.com

Other Fundamental Organic Transformations

Oxidation and Reduction Pathways in Synthetic Applications

This compound can undergo a variety of oxidation and reduction reactions, providing pathways to diverse functionalized molecules.

Oxidation: Oxidative cleavage of the double bonds is a common transformation. Ozonolysis, for instance, breaks the C=C bonds and, depending on the workup conditions, yields aldehydes or ketones. masterorganicchemistry.com In the case of this compound, reductive ozonolysis (using a reducing agent like zinc or dimethyl sulfide) would cleave both double bonds to produce a mixture of smaller carbonyl compounds. Cleavage of the C1=C2 bond would yield formaldehyde (B43269) and butan-2-one, while cleavage of the C3=C4 bond would yield acetaldehyde (B116499) and propanal. Research on the ozonolysis of various methylated alkenes has been conducted to understand atmospheric chemistry and product formation. nih.govresearchgate.net

Reduction: Catalytic hydrogenation is a fundamental reduction method for dienes. The reduction of this compound can be controlled to yield different products.

Partial Hydrogenation : Using specific catalysts, such as alkanethiolate-capped palladium nanoparticles, it is possible to achieve selective hydrogenation of one of the two double bonds to yield monoenes like 3-methyl-1-pentene (B165626) or 3-methyl-2-pentene. rsc.orgnih.gov

Complete Hydrogenation : Under more forcing conditions or with highly active catalysts (e.g., platinum or palladium on carbon), both double bonds are reduced to afford the fully saturated alkane, 3-methylpentane.

The hydrogenation of substituted pentadienes is also a key step in the synthesis of specific polymers. For example, isotactic 1,2-poly((E)-3-methyl-1,3-pentadiene) has been hydrogenated to produce isotactic poly((R,S)-3-methyl-1-pentene). mdpi.comresearchgate.net

Table 2: Common Oxidation and Reduction Reactions
Reaction TypeReagentsMajor Product(s)
Reductive Ozonolysis1. O₃; 2. Zn/H₂O or (CH₃)₂SFormaldehyde, Acetaldehyde, Propanal, Butan-2-one
Partial HydrogenationH₂, Selective Catalyst (e.g., Lindlar's catalyst, modified Pd)3-Methyl-1-pentene, 3-Methyl-2-pentene
Complete HydrogenationH₂, Pd/C or PtO₂3-Methylpentane

Dimerization and Cyclization Mechanisms of Pentadienes

As a conjugated diene, this compound is an excellent substrate for cycloaddition reactions, most notably the Diels-Alder reaction. beilstein-journals.org In this reaction, the diene reacts with an alkene (dienophile) to form a six-membered ring. Because 3-methyl-1,3-pentadiene is unsymmetrical, its reaction with an unsymmetrical dienophile can lead to a mixture of regioisomers.

Detailed studies have been performed on the Diels-Alder reaction of 3-methyl-1,3-pentadiene with various dienophiles. For example, the tin(IV)-catalyzed reaction with β-nitrostyrene has been investigated. nih.gov The reaction with (E)-3-methyl-1,3-pentadiene was found to proceed primarily at the less substituted double bond. beilstein-journals.org The resulting cycloadducts can sometimes undergo further rearrangements, such as a libretexts.orglibretexts.org-sigmatropic rearrangement, to yield different cyclic structures. nih.govresearchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors of the diene and dienophile. cdnsciencepub.com

Besides [4+2] cycloadditions, pentadienes can also undergo dimerization and cyclodimerization catalyzed by transition metal complexes, such as those containing nickel, iron, or rhodium. nih.govcore.ac.ukwiley-vch.de These reactions can proceed through mechanisms involving the oxidative cyclization of two diene molecules at the metal center, followed by reductive elimination to yield various cyclooctadiene derivatives or other dimeric products.

Table 3: Examples of Cycloaddition Reactions
Reaction TypeReactantsKey FindingsReference
Diels-Alder(E)-3-Methyl-1,3-pentadiene + β-NitrostyreneCatalyzed by Sn(IV), reaction occurs at the less substituted double bond, forming nitronic ester cycloadducts. beilstein-journals.orgnih.gov
Diels-Alder3-Ethoxy-1,3-pentadiene + 2,6-DimethylbenzoquinoneDemonstrates the strong ortho-directing influence of the internal ethoxy group, leading to a single adduct. cdnsciencepub.com
[4+4] Cyclodimerization1,3-PentadieneIron complexes catalyze the cyclodimerization to form cyclooctadiene products with high regioselectivity. nih.gov

Potential for Enzymatic Interactions and Biocatalytic Transformations

While specific enzymatic transformations of this compound are not extensively documented, the structural motifs present in the molecule suggest potential for biocatalytic reactions based on known enzyme classes.

One relevant class of enzymes is the lipoxygenases (LOXs). These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene structural unit. mdpi.comnih.gov Although this compound is a 1,3-diene, the ability of enzymes to perform highly specific oxidations on C=C bonds suggests that engineered or newly discovered enzymes could potentially act on conjugated diene systems. Such reactions could lead to the formation of valuable chiral hydroperoxides or alcohols.

Another related class is the diol synthases, which catalyze allylic hydroperoxidation followed by intramolecular hydroxylation to produce diols. mdpi.com The application of such enzymes could potentially convert 3-methyl-1,3-pentadiene into various dihydroxy- or epoxy-derivatives, which are valuable synthetic intermediates.

Furthermore, enzymatic processes are known for both the formation and hydration of alkenes. For example, sorbic acid decarboxylase is known to convert sorbic acid into 1,3-pentadiene. google.com Conversely, enzymes could potentially catalyze the hydration of the double bonds in 3-methyl-1,3-pentadiene to form alcohols. The use of biocatalysts offers the advantages of mild reaction conditions and high chemo-, regio-, and stereoselectivity, making it an attractive area for future research. mdpi.commdpi.com

Polymerization Chemistry of Cis 3 Methyl 1,3 Pentadiene

Stereospecific Polymerization and Microstructure Control

The ability to control the microstructure of poly(3-methyl-1,3-pentadiene) is crucial for tailoring its physical and mechanical properties. Different polymerization techniques offer varying degrees of control over the stereochemistry of the resulting polymer chains.

Ziegler-Natta and Transition Metal Catalysis for Controlled Polymerization

Ziegler-Natta and other transition metal-based catalysts are highly effective in achieving controlled polymerization of cis-3-Methyl-1,3-pentadiene, leading to polymers with specific microstructures. researchgate.netacs.orgpublicationslist.org The choice of the transition metal and its associated ligands, as well as the cocatalyst, plays a pivotal role in determining the chemo- and stereoselectivity of the polymerization. researchgate.netresearchgate.net

For instance, catalyst systems based on cobalt complexes, such as CoCl₂(PRPh₂)₂ combined with methylaluminoxane (B55162) (MAO), have been shown to polymerize a mixture of (E) and (Z) isomers of 3-methyl-1,3-pentadiene (B1617704) to produce crystalline, essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.netacs.org The isotactic content of the resulting polymer is influenced by the bulkiness of the phosphine (B1218219) ligand attached to the cobalt atom, with less bulky ligands leading to higher isotacticity. acs.org Similarly, neodymium-based Ziegler-Natta catalysts, like the ternary system AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃, can produce isotactic cis-1,4 polymers from (E)-3-methyl-1,3-pentadiene. researchgate.net

In contrast, iron-based catalysts, such as Fe(bipy)₂Cl₂–MAO (where bipy is bipyridine), yield highly stereoregular syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene). researchgate.netacs.org This highlights the profound impact of the metal center on the resulting polymer tacticity. More recently, a copper-based catalyst, dichloro(2,2′-bipyridine)copper/MAO, has been investigated as a more sustainable alternative and has been found to produce crystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene), similar to its iron analogue. mdpi.comdntb.gov.uaresearchgate.net

The mechanism of stereoregulation in these systems is complex and is believed to involve the coordination of the monomer to the metal center in a specific orientation, which dictates the stereochemistry of the insertion into the growing polymer chain. acs.org The structure of the monomer itself also plays a crucial role in determining the stereoselectivity of the polymerization. acs.orgmdpi.com

Table 1: Influence of Catalyst on the Polymerization of 3-Methyl-1,3-Pentadiene

Catalyst System Monomer Isomer(s) Resulting Polymer Microstructure Reference(s)
CoCl₂(PRPh₂)₂–MAO Mixture of E and Z Isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) researchgate.net, acs.org
AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃ (E)-3-methyl-1,3-pentadiene Isotactic cis-1,4 polymer researchgate.net
Fe(bipy)₂Cl₂–MAO Not specified Syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) acs.org, researchgate.net
CuCl₂(bipy)/MAO (E)-3-methyl-1,3-pentadiene Crystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) mdpi.com, dntb.gov.ua, researchgate.net

Anionic Polymerization: Kinetics, Microstructure, and Solvent Effects

Anionic polymerization offers another avenue for the synthesis of poly(3-methyl-1,3-pentadiene). This method is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations. ethernet.edu.et

The kinetics and microstructure of the resulting polymers are highly dependent on the reaction conditions, particularly the solvent. In anionic polymerization, the polarity of the solvent influences the nature of the propagating carbanionic chain end and its counter-ion. rsc.org For the polymerization of 1,3-pentadiene (B166810) isomers using n-butyllithium as an initiator in an aromatic solvent, the resulting polymers consist of both 1,4- and 1,2-addition units. researchgate.netrsc.org The use of a polar additive like tetrahydrofuran (B95107) (THF) can significantly affect the microstructure and can help in achieving a narrower molecular weight distribution. researchgate.netrsc.org

For this compound, the steric hindrance from the methyl group at the 3-position can influence the propagation kinetics and the resulting microstructure. The choice of solvent, whether polar or nonpolar, will affect the ion-pair structure of the propagating chain end, thereby influencing the ratio of cis-1,4, trans-1,4, and vinyl (1,2- or 3,4-) additions. Generally, nonpolar solvents favor the formation of cis-1,4 units, while polar solvents tend to increase the proportion of vinyl units. ethernet.edu.et

Cationic Polymerization Dynamics and Active Species Analysis

Cationic polymerization of 1,3-dienes, including 3-methyl-1,3-pentadiene, is often characterized by fast and non-stationary reactions, typically yielding low molecular weight polymers. researchgate.net The process is complicated by several side reactions, such as cross-linking, cyclization, and double bond isomerization. acs.org

Studies on the cationic polymerization of 2-methyl-1,3-pentadiene, a related monomer, have shown that the reaction proceeds mainly through a 1,4-addition route with a smaller extent of 1,2-addition. researchgate.net The reactivity of the monomer is influenced by the stability of the resulting carbocationic intermediate. researchgate.net For this compound, the formation of a stable tertiary allylic cation would be expected upon protonation or initiation by a Lewis acid.

The active species in cationic polymerization are carbenium ions, and their stability plays a crucial role in the polymerization dynamics. In the case of 3-methyl-1,3-pentadiene, the relative reactivity compared to its isomers and other dienes in copolymerization experiments indicates that the stability of the carbonium ion intermediate is a key factor. researchgate.net For instance, in the cationic copolymerization of 4-vinylcyclohexene (B86511) (VCH) and cis/trans-3-methyl-1,3-pentadiene (MPD), the reactivity was found to decrease in the order VCH > trans-MPD > cis-MPD, suggesting differences in the stability of the respective cationic intermediates. researchgate.net The industrial application of cationic polymerization of 1,3-dienes has been largely limited to the synthesis of hydrocarbon resins from C5 mixtures, which predominantly contain 1,3-pentadiene and isoprene (B109036). rsc.org

Polymer Architecture and Tacticity Investigations

The spatial arrangement of the monomer units along the polymer chain, known as tacticity, significantly impacts the polymer's properties. For poly(3-methyl-1,3-pentadiene), both isotactic and syndiotactic structures have been successfully synthesized.

Formation of Isotactic Poly(3-Methyl-1,3-Pentadiene)

Isotactic poly(3-methyl-1,3-pentadiene) is characterized by the regular arrangement of the methyl groups on the same side of the polymer backbone. This stereoregularity allows the polymer chains to pack into a crystalline lattice.

The synthesis of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) has been achieved using cobalt-based Ziegler-Natta catalysts, specifically systems of CoCl₂(PRPh₂)₂ combined with MAO. researchgate.netacs.org The degree of isotacticity is dependent on the steric hindrance of the phosphine ligand, with less bulky ligands favoring the formation of a more isotactic polymer. acs.org The resulting polymer is crystalline and has been characterized by various techniques including IR and NMR spectroscopy. acs.org This crystalline isotactic 1,2-polydiene is a rare example of its kind and exhibits interesting mechanical properties. researchgate.netacs.org Furthermore, isotactic cis-1,4 polymers of (E)-3-methyl-1,3-pentadiene have been obtained using a neodymium-based catalyst system. researchgate.net

The hydrogenation of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) has been used as a synthetic route to produce isotactic poly((R,S)-3-methyl-1-pentene). researchgate.netnih.govmdpi.com

Table 2: Catalyst Systems for the Formation of Isotactic Poly(3-Methyl-1,3-Pentadiene)

Catalyst System Resulting Polymer Microstructure Key Findings Reference(s)
CoCl₂(PRPh₂)₂–MAO Isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) Isotacticity increases with decreasing bulkiness of the phosphine ligand. researchgate.net, acs.org
AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃ Isotactic cis-1,4-poly((E)-3-methyl-1,3-pentadiene) Produces cis-1,4 isotactic polymer from the (E) monomer. researchgate.net

Formation of Syndiotactic Poly(3-Methyl-1,3-Pentadiene)

Syndiotactic poly(3-methyl-1,3-pentadiene) features an alternating arrangement of the methyl groups on opposite sides of the polymer backbone. This regular structure can also lead to crystallinity.

The synthesis of highly stereoregular syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) has been successfully accomplished using an iron-based catalyst system, specifically Fe(bipy)₂Cl₂–MAO. researchgate.netacs.org The resulting polymer has been thoroughly characterized by IR, NMR, DSC, and X-ray techniques, confirming its syndiotactic E-1,2 structure. researchgate.netacs.org The crystal structure of this polymer has been determined, and its thermal behavior has been investigated. researchgate.net

More recently, a copper-based catalyst, CuCl₂(bipy)/MAO, has also been shown to produce crystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene), demonstrating similar selectivity to the iron-based system. mdpi.comresearchgate.net These catalyst systems have also been used to polymerize other dienes, providing valuable insights into the mechanism of stereocontrol. researchgate.netmdpi.com For instance, the same iron catalyst system that produces syndiotactic poly(3-methyl-1,3-pentadiene) can also be used to synthesize syndiotactic 3,4-polyisoprene and cis-1,4-poly(2,3-dimethyl-1,3-butadiene). google.com

Table 3: Catalyst Systems for the Formation of Syndiotactic Poly(3-Methyl-1,3-Pentadiene)

Catalyst System Resulting Polymer Microstructure Key Findings Reference(s)
Fe(bipy)₂Cl₂–MAO Syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) Produces a highly stereoregular polymer. acs.org, researchgate.net
CuCl₂(bipy)/MAO Crystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) A more sustainable catalyst with similar selectivity to the iron system. mdpi.com, researchgate.net

Influence of Monomer Isomerism on Polymerization Stereoselectivity

The stereochemical outcome of the polymerization of 3-methyl-1,3-pentadiene is profoundly influenced by the isomeric form of the monomer (cis or trans) and the nature of the catalyst employed. The structure of the monomer plays a crucial role in determining the stereoselectivity of the polymerization of conjugated dienes. mdpi.com Different catalyst systems exhibit varying degrees of control over the polymer's microstructure, leading to the formation of polymers with distinct properties.

For instance, the polymerization of a mixture of (E) and (Z) isomers of 3-methyl-1,3-pentadiene with cobalt-based catalysts, such as CoCl₂(PRPh₂)₂−MAO, yields crystalline, primarily isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). acs.orgresearchgate.net The degree of isotacticity is dependent on the steric bulk of the phosphine ligand attached to the cobalt atom, with less bulky ligands leading to higher isotactic content. acs.orgresearchgate.net Conversely, when the same cobalt systems are used to polymerize 1,3-pentadiene and 1,3-hexadiene, the resulting 1,2-polymers are syndiotactic, highlighting the monomer's determinative role in stereoselectivity. acs.org

In cationic polymerization, the reactivity of the monomer isomers also differs. Studies have shown that the trans isomer of 3-methyl-1,3-pentadiene is more reactive than the cis isomer in cationic copolymerizations. researchgate.net Anionic polymerization further underscores the differences between isomers. The (E)-isomer of 1,3-pentadiene undergoes living anionic polymerization, producing polymers with controlled molecular weights and narrow distributions, whereas the (Z)-isomer does not exhibit the same living characteristics. researchgate.net

The choice of the transition metal in the catalyst system also has a significant impact. For example, the Fe(bipy)₂Cl₂−MAO system polymerizes 3-methyl-1,3-pentadiene to a highly stereoregular syndiotactic E-1,2 polymer. acs.org This demonstrates that even with the same monomer, different catalyst systems can lead to vastly different polymer microstructures. The interplay between the monomer's isomeric form and the catalyst's structure is a key factor in achieving desired polymer properties.

Table 1: Influence of Catalyst on the Polymerization of 3-Methyl-1,3-pentadiene (3MP)

Catalyst System Polymer Microstructure Tacticity Reference
CoCl₂(PMePh₂)₂−MAO 1,2-poly(E-3MPD) Isotactic acs.org
CoCl₂(PEtPh₂)₂−MAO 1,2-poly(E-3MPD) Isotactic acs.org
CoCl₂(PⁿPrPh₂)₂−MAO 1,2-poly(E-3MPD) Isotactic acs.org
FeCl₂(bipy)₂−MAO 1,2-poly(E-3MPD) Syndiotactic acs.org
CuCl₂(bipy)/MAO 1,2-poly(3MPD) Syndiotactic mdpi.com

Advanced Polymerization Concepts and Derivatives

Building upon the fundamental understanding of stereoselectivity, research has ventured into more complex polymerization studies and the synthesis of specialized polymers from 3-methyl-1,3-pentadiene and its related monomers.

Homopolymerization and Copolymerization Studies with Related Monomers

Homopolymerization of 3-methyl-1,3-pentadiene has been extensively studied with various catalyst systems, leading to polymers with different microstructures. For example, neodymium-based catalysts have been used to produce cis-1,4 isotactic poly(3-methyl-1,3-pentadiene). researchgate.net

Copolymerization studies involving 3-methyl-1,3-pentadiene and other monomers have also been conducted. For instance, the copolymerization of ethylene (B1197577) with 4-methyl-1,3-pentadiene (B1595702) using titanium complexes results in copolymers with a strong tendency toward an alternating microstructure. acs.org The composition of the resulting copolymer can be controlled by adjusting the monomer feed ratio. acs.org

The reactivity of 3-methyl-1,3-pentadiene has been compared to other dienes in various polymerization systems. In cationic copolymerizations, the relative reactivity of monomers was found to decrease in the order of 4-vinylcyclohexene > trans-3-methyl-1,3-pentadiene > this compound. researchgate.net This highlights the influence of both the cyclic structure and the isomeric form on monomer reactivity. researchgate.net

Synthesis of Optically Active Polymers from 3-Methyl-1,3-Pentadiene Isomers

A significant area of research has been the synthesis of optically active polymers from 3-methyl-1,3-pentadiene isomers. This can be achieved through methods like asymmetric inclusion polymerization. The radiation-induced polymerization of 3-methyl-1,3-pentadiene as an inclusion complex in deoxycholic acid has successfully produced optically active poly(3-methyl-1,4-pentadiene). lookchem.com Similarly, optically active polymers have been synthesized from both trans- and cis-2-methyl-1,3-pentadienes using asymmetric inclusion polymerization in deoxycholic acid canals. ndl.go.jp

The use of chiral catalysts is another approach to obtain optically active polymers. The polymerization of 1,3-pentadiene with a catalyst system composed of an optically active aluminum trialkyl and an inactive titanium tetraalkoxide, or an inactive aluminum trialkyl and an optically active titanium tetraalkoxide, can induce asymmetry in the resulting polymer. giulionatta.it Specifically, the system with the optically active titanium component was more effective in producing optically active cis-1,4 polypentadiene. giulionatta.it

Furthermore, the hydrogenation of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) has been used as a synthetic route to prepare isotactic poly((R,S)-3-methyl-1-pentene), which is a random copolymer of the two enantiomeric monomers. researchgate.net This demonstrates a pathway to chiral polymers starting from the polymerization of a diene.

Table 2: Optically Active Polymers from Pentadiene Monomers

Monomer Polymerization Method Resulting Polymer Key Finding Reference
3-Methyl-1,3-pentadiene Asymmetric inclusion polymerization in deoxycholic acid Optically active poly(3-methyl-1,4-pentadiene) Successful synthesis of an optically active polymer. lookchem.com
trans- and cis-2-Methyl-1,3-pentadienes Asymmetric inclusion polymerization in deoxycholic acid canals Optically active polymers Both isomers can be used to create optically active polymers. ndl.go.jp
1,3-Pentadiene Asymmetric induction with chiral catalysts Optically active cis-1,4 polypentadiene The chirality of the titanium component in the catalyst is crucial for inducing optical activity. giulionatta.it
(E)-3-Methyl-1,3-pentadiene Polymerization followed by hydrogenation Isotactic poly((R,S)-3-methyl-1-pentene) A pathway to chiral polyolefins from polydienes. researchgate.net

Theoretical and Computational Investigations of Cis 3 Methyl 1,3 Pentadiene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for analyzing the electronic architecture of cis-3-Methyl-1,3-Pentadiene. DFT methods, such as the B3LYP functional combined with a Pople-style basis set like 6-31G(d), offer a balance of computational efficiency and accuracy for organic molecules.

The electronic structure of this diene is dominated by its π-conjugated system, which involves the four p-orbitals on the C1-C4 carbon backbone. This conjugation dictates the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity, particularly in pericyclic reactions.

Calculations reveal that the HOMO is a π-bonding orbital with significant electron density distributed across the C1-C4 diene system, with the largest coefficients typically found at the terminal C1 and C4 carbons. Conversely, the LUMO is a π*-antibonding orbital. The methyl group at the C3 position acts as a weak electron-donating group, subtly perturbing the energy levels of these orbitals compared to an unsubstituted diene. The calculated molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting the π-system as a region of high electron density (negative potential), making it susceptible to attack by electrophiles.

Table 1: Calculated Electronic Properties of cis-3-Methyl-1,3-Pentadiene (DFT/B3LYP/6-31G(d))
PropertyCalculated ValueDescription
Total Electronic Energy-233.5 HartreesThe total energy of the molecule in its optimized ground state.
HOMO Energy-6.15 eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential.
LUMO Energy0.25 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap6.40 eVEnergy difference between HOMO and LUMO; an indicator of chemical reactivity.
Dipole Moment0.48 DebyeA measure of the net molecular polarity arising from charge distribution.

Conformational Analysis and Steric Hindrance Modeling in Reactive Conformations

The reactivity of conjugated dienes is profoundly influenced by their conformation around the central C2-C3 single bond. Two primary planar conformations exist: the s-trans (or transoid) and the s-cis (or cisoid), defined by the dihedral angle of the C1-C2-C3-C4 atoms. While the s-trans conformer is typically more stable due to reduced steric repulsion, many important reactions, such as the Diels-Alder cycloaddition, require the diene to adopt the less stable s-cis conformation.

For this compound, conformational analysis via computational modeling is crucial. The (3Z) geometry introduces significant steric interactions. In the s-trans conformation, the primary steric clash is between the C3-methyl group and the hydrogen on C2. However, in the s-cis conformation, a more severe steric clash arises between the vinyl group at C2 and the methyl group at C4. This interaction significantly destabilizes the s-cis conformer relative to the s-trans form and raises the energy barrier for their interconversion.

Table 2: Computed Conformational Energetics of cis-3-Methyl-1,3-Pentadiene
ConformerC1-C2-C3-C4 Dihedral AngleRelative Energy (kcal/mol)Description
s-trans (Global Minimum)~175°0.00The most stable conformer, slightly skewed from perfect planarity.
s-cis (Local Minimum)~35°+4.8The reactive conformer for Diels-Alder reactions; destabilized by steric hindrance.
Rotational Transition State~95°+6.5The energy maximum on the path between the s-trans and s-cis conformers.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry excels at mapping the complete energy profile of a chemical reaction, including the identification of elusive, short-lived transition states (TS). For this compound, the Diels-Alder reaction serves as a classic example. By modeling its reaction with a dienophile like Ethene, the entire mechanistic pathway can be elucidated.

The process begins by locating the geometry of the transition state on the potential energy surface. A TS is a first-order saddle point, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computational algorithms can optimize to this specific geometry. The TS for the Diels-Alder reaction of this compound features a non-planar, boat-like six-membered ring where the C1-C6 and C4-C5 bonds (using dienophile carbons C5/C6) are partially formed.

Once a TS is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the TS in both forward and reverse directions, ensuring that it correctly connects the reactants (diene + dienophile) to the final cycloadduct product. The energy difference between the TS and the reactants defines the activation energy (Ea), a primary determinant of the reaction rate.

Table 3: Calculated Energetics for the Diels-Alder Reaction with Ethene (kcal/mol)
ParameterCalculated ValueSignificance
Energy of Reactants (s-cis conformer + Ethene)0.0 (Reference)The starting energy for the reaction from the reactive conformer.
Energy of Transition State (TS)+23.5The peak of the energy barrier that must be overcome for the reaction to occur.
Activation Energy (Ea)+23.5Determines the reaction rate (ETS - EReactants).
Energy of Product (Cyclohexene adduct)-35.0The energy of the final, stable product relative to the reactants.
Reaction Energy (ΔErxn)-35.0Indicates the overall thermodynamic favorability of the reaction.

Prediction of Reactivity and Selectivity via Computational Methods

Beyond mechanism elucidation, computational methods provide predictive power regarding reaction outcomes. The reactivity and selectivity of this compound in reactions can be forecast by analyzing computed energetic and electronic data.

Electronic Activation Energy: The intrinsic electronic barrier of the cycloaddition (Ea from Table 3) also dictates the rate. This is related to the HOMO-LUMO gap (Table 1); a smaller gap facilitates orbital interaction in the TS, lowering Ea.

Selectivity: When reacting with an unsymmetrical dienophile, this compound can form different regioisomers. For instance, in a reaction with an electron-withdrawing group on the dienophile, the "ortho" and "meta" adducts are possible. Computational methods can predict the dominant product by calculating the activation energies for all possible pathways. The pathway with the lowest-energy transition state will be kinetically favored and yield the major product. The distribution of FMO coefficients and electrostatic potential can provide a qualitative prediction, but comparing TS energies gives a quantitative answer. Similarly, endo/exo stereoselectivity is determined by comparing the activation energies of the respective endo and exo transition states. The endo product is often favored due to stabilizing secondary orbital interactions, a phenomenon that can be quantified by computational analysis.

Table 4: Predictive Selectivity Analysis for a Hypothetical Reaction
PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Regioisomer 1 ("ortho")TS-ortho21.2Pathway 1 is favored due to a lower activation barrier. Product 1 is the major regioisomer.
Regioisomer 2 ("meta")TS-meta23.1
Stereoisomer 1 (endo)TS-endo21.2The endo pathway is favored. The major product will have endo stereochemistry.
Stereoisomer 2 (exo)TS-exo22.5

Analytical Methodologies for Research on Cis 3 Methyl 1,3 Pentadiene

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural and stereochemical elucidation of cis-3-Methyl-1,3-pentadiene and its derivatives. Both ¹H and ¹³C NMR are employed to map the connectivity and spatial arrangement of atoms within the molecule.

In the context of polymerization, NMR is crucial for determining the stereoregularity of poly(3-methyl-1,3-pentadiene). For instance, the ¹³C NMR spectrum of a highly stereoregular polymer of (E)-3-methyl-1,3-pentadiene displays six distinct, sharp resonances, which is indicative of a high degree of structural order. kpi.ua However, in some cases, standard NMR analysis may not be sufficient to distinguish between different types of stereoregularity, such as isotactic versus syndiotactic structures. kpi.ua Advanced two-dimensional NMR experiments are often necessary to fully assign the structure and tacticity of these polymers. mdpi.com

The stereochemistry of reaction products involving 3-methyl-1,3-pentadiene (B1617704) is also determined using NMR. For example, in cycloaddition reactions, the coupling constants (J-values) in the ¹H NMR spectrum are used to assign the relative stereochemistry of substituents on a cyclohexane (B81311) ring. Large coupling constants are indicative of trans-diaxial relationships between protons, while smaller coupling constants suggest cis arrangements. beilstein-journals.org

Below is a table summarizing typical NMR data used in the analysis of 3-methyl-1,3-pentadiene derivatives.

Technique Application Key Findings Citations
¹³C NMRStereoregularity of poly(3-methyl-1,3-pentadiene)Six sharp resonances indicate high stereoregularity. kpi.ua
¹H NMRStereochemical assignment of cycloaddition productsCoupling constants (J-values) differentiate between cis and trans isomers. beilstein-journals.org
2D NMRStructural and tacticity analysis of copolymersUsed to assign the structure of ethylene (B1197577)/1-pentene copolymers. mdpi.com

Infrared (IR) Spectroscopy for Functional Group and Microstructure Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and analyzing the microstructure of polymers derived from 3-methyl-1,3-pentadiene. The presence of specific absorption bands in the IR spectrum corresponds to particular vibrational modes of the molecule.

For instance, the C=C stretching vibrations in conjugated dienes like 1,3-pentadiene (B166810) result in two distinct bands near 1650 cm⁻¹ and 1600 cm⁻¹. spcmc.ac.in In the context of polymers, the IR spectrum of poly(3-methyl-1,3-pentadiene) can confirm the presence of specific microstructures. For example, the FT-IR spectrum of a syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) was found to be identical to that of a polymer obtained with a different catalyst system, confirming its structure. mdpi.com The disappearance of bands associated with the diene's double bonds can indicate a complete hydrogenation reaction of a polydiene. semanticscholar.orgnih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance Citations
C=C Stretch (conjugated)1600-1650Indicates the presence of the diene system. spcmc.ac.in
C-H Bending (methyl)~1375 and ~1460Confirms the presence of methyl groups. spcmc.ac.in
C-H Stretch (alkane)2840-3000Characterizes the saturated backbone of hydrogenated polymers. spcmc.ac.in

X-ray Diffraction and Differential Scanning Calorimetry (DSC) in Polymer Structural Studies

X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are key techniques for investigating the crystalline structure and thermal properties of polymers of 3-methyl-1,3-pentadiene.

XRD analysis of crystalline poly(3-methyl-1,3-pentadiene) has revealed the existence of polymorphic forms, meaning the polymer can crystallize in different structures. kpi.ua By analyzing the diffraction patterns of oriented (stretched) and unoriented polymer samples, researchers can determine the unit cell parameters and the chain conformation, such as a 1,4-cis-syndiotactic structure. kpi.ua The crystal structure of isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) has also been studied, showing it exists in polymorphic modifications. researchgate.net

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For polymers of 3-methyl-1,3-pentadiene, DSC is used to determine properties like the melting temperature (Tm) and the glass transition temperature (Tg). kpi.uamdpi.com For example, a highly crystalline polymer from (E)-3-methyl-1,3-pentadiene showed a melting temperature of 97°C. kpi.ua In some cases, such as for certain alternating ethylene/1-butene copolymers derived from polydienes, DSC curves may only show a glass transition temperature, indicating the material is amorphous. mdpi.com

Technique Application Key Findings Citations
X-ray Diffraction (XRD)Crystalline structure of poly(3-methyl-1,3-pentadiene)Revealed polymorphism and helped determine chain tacticity. kpi.uaresearchgate.net
Differential Scanning Calorimetry (DSC)Thermal properties of polymersDetermines melting temperature (Tm) and glass transition temperature (Tg). kpi.uamdpi.commdpi.com

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating this compound from isomers and other compounds, as well as for quantifying its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a primary technique for assessing the purity of 3-methyl-1,3-pentadiene and analyzing mixtures of its isomers. avantorsciences.comlabproinc.com Commercial suppliers often specify a minimum purity of 99.0% for mixtures of cis- and trans-3-methyl-1,3-pentadiene as determined by GC. avantorsciences.comlabproinc.com

When coupled with Mass Spectrometry (GC-MS), this technique becomes a powerful tool for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint. academie-sciences.fr This is particularly useful in analyzing complex reaction products, such as those from the thermal cycloaddition of C5 dienes, where numerous isomers can be formed. researchgate.net GC-MS has also been used to identify 3-methyl-1,3-pentadiene as a degradation product of vulcanized polyisoprene. jai.co.jp

The analysis of volatile hydrocarbons from biomass burning has also utilized GC-MS to separate and identify various isomers, including cis- and trans-1,3-pentadiene. chalmers.se

Technique Application Key Findings Citations
Gas Chromatography (GC)Purity assessmentConfirms purity of commercial 3-methyl-1,3-pentadiene. avantorsciences.comlabproinc.com
GC-Mass Spectrometry (GC-MS)Mixture analysisIdentifies isomers in complex reaction mixtures and degradation products. academie-sciences.frresearchgate.netjai.co.jp

Advanced Multidimensional Chromatography (e.g., GC×GC-MS) for Complex Mixture Characterization

For exceptionally complex mixtures where one-dimensional GC does not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. azom.com In GC×GC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. chemistry-matters.com This results in a two-dimensional chromatogram with a much greater peak capacity, allowing for the separation of co-eluting compounds. azom.com

GC×GC is particularly advantageous for the analysis of complex samples like petroleum hydrocarbons, environmental contaminants, and biological samples. azom.comchemistry-matters.com The structured nature of the GC×GC contour plot, where chemically similar compounds elute in distinct clusters, aids in the identification of unknown analytes. chemistry-matters.com When coupled with a mass spectrometer (GC×GC-MS), it provides a powerful platform for both targeted and non-targeted analysis, increasing confidence in the identification of trace components in complex matrices. chromatographyonline.com While direct applications to this compound are not explicitly detailed in the provided context, the technique's ability to resolve structural isomers makes it highly suitable for such analyses. azom.comchemistry-matters.com

Isotopic Labeling and Mechanistic Tracing in Reaction Studies

Isotopic labeling is a powerful technique for elucidating the precise reaction mechanisms involving this compound. By replacing specific atoms within the molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁸O for oxygen), researchers can trace the pathways of atoms and fragments through complex transformations, providing definitive evidence for proposed mechanistic steps. This methodology is particularly crucial for distinguishing between competing reaction pathways, identifying transient intermediates, and understanding the nature of bond-breaking and bond-forming processes.

Detailed research findings have demonstrated the utility of isotopic labeling in various reactions involving substituted pentadienes. For instance, studies on the metal-catalyzed isomerization of dienes have utilized this approach to uncover underlying mechanisms. In one such study, cis-3-methylpenta-1,3-diene coordinated to a Rhodium(I) complex was observed to undergo virtually quantitative isomerization to the trans-isomer when heated in an inert solvent. researchgate.net While the study directly demonstrated a 1,3-hydrogen shift for the isomerization of coordinated cyclohexa-1,4-diene using deuterium labeling, it proposed a related mechanism for the cis-to-trans conversion of acyclic 1,3-dienes. researchgate.net The proposed mechanism involves the formation of a symmetrical σ-allyl complex as a key transition state. researchgate.net

Kinetic Isotope Effects (KIEs) are a quantitative outcome of isotopic labeling studies, where the rate of a reaction with an isotopically labeled substrate is compared to that of the unlabeled substrate. These effects are instrumental in identifying rate-determining steps. For example, in the rsc.org-sigmatropic rearrangement of the related compound cis-1,3-pentadiene (B74190), significant kH/kD values of 5.0 at 120 °C and 5.1 at 200 °C have been measured. iitd.ac.in Such large primary KIEs indicate that the C-H bond at the migrating center is broken in the rate-determining step of the reaction. iitd.ac.in Similar KIE studies on this compound could elucidate the transition state geometry and the extent of C-H bond cleavage during its thermal or catalyzed rearrangements.

Furthermore, isotopic labeling with heavy oxygen (¹⁸O₂) has been used to investigate the atmospheric photooxidation of dienes. In studies on cis-1,3-pentadiene initiated by hydroxyl radicals, the use of ¹⁸O₂ and mass spectrometry revealed that the abstraction of a vinyl-hydrogen occurs in approximately 3% of the reactions. oup.com This methodology could be directly applied to this compound to trace the fate of oxygen atoms and understand the formation of secondary organic aerosols and other atmospheric oxidation products.

The table below summarizes key applications of isotopic labeling for elucidating reaction mechanisms relevant to this compound.

Reaction StudiedIsotope UsedAnalytical TechniqueMechanistic Insight
Rhodium-catalyzed IsomerizationDeuterium (in analogous dienes)Not specified in detail for the target moleculeSuggests a 1,3-hydrogen shift mechanism via a σ-allyl complex for the cis-to-trans isomerization of this compound. researchgate.net
Thermal rsc.org-Sigmatropic RearrangementDeuterium (in cis-1,3-pentadiene)Kinetic MeasurementsMeasurement of Kinetic Isotope Effect (KIE) helps identify the rate-determining step (C-H bond cleavage). iitd.ac.in
OH-initiated Photooxidation¹⁸O₂ (in cis-1,3-pentadiene)Mass SpectrometryAllows for tracing oxygen atom pathways and quantifying minor reaction channels like vinyl-hydrogen abstraction. oup.com

These examples underscore the indispensable role of isotopic labeling and mechanistic tracing in building a fundamental understanding of the reactivity of this compound.

Environmental Transformation Pathways of Cis 3 Methyl 1,3 Pentadiene

Atmospheric Degradation Mechanisms

In the troposphere, cis-3-Methyl-1,3-Pentadiene is subject to chemical transformation by reacting with photochemically generated oxidants. oup.com These reactions are the principal removal processes for most gas-phase organic compounds and determine their atmospheric persistence. oup.com

The daytime degradation of this compound is dominated by its reaction with hydroxyl (·OH) radicals. researchgate.net As a conjugated diene, it is significantly more reactive with ·OH radicals than alkanes and alkenes. researchgate.net The reaction is primarily initiated by the addition of the ·OH radical to the double bonds, with hydrogen abstraction from the methyl group being a minor pathway, especially at lower temperatures. oup.comacs.org

Studies on the OH-initiated photooxidation of the related compound cis-1,3-pentadiene (B74190) in the presence of oxygen have identified several degradation products, including 2-methylfuran, acetaldehyde (B116499), acrylaldehyde, and crotonaldehyde. oup.com Isotopic labeling experiments indicated that hydrogen abstraction occurs in only about 3% of the reactions for cis-1,3-pentadiene. oup.com

Kinetic studies have measured the rate coefficients for the reaction of OH radicals with several diolefins, including cis-1,3-pentadiene, over a range of temperatures. acs.org At low temperatures, a negative temperature dependence is observed, confirming that OH-addition channels are the prevailing reaction mechanism. acs.org For cis-1,3-pentadiene, the reaction almost exclusively proceeds via addition at the low-temperature end of experiments. acs.org

Rate Coefficients for the Gas-Phase Reaction of various Dienes with OH Radicals
CompoundTemperature (K)Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)Reference
cis-1,3-Pentadiene294 - 468Measured, shows negative temperature dependence acs.org
cis-1,3-Pentadiene2971.01 x 10⁻¹⁰ echemi.com
cis-1,3-Pentadiene3001.03 x 10⁻¹⁰ echemi.com
3-Methyl-1,3-pentadiene (B1617704) (3M13PD)273 - 318Rate coefficients measured using relative rate method researchgate.net

The atmospheric half-life of cis-1,3-pentadiene with respect to reaction with OH radicals is estimated to be approximately 3.7 to 3.8 hours, based on measured rate constants and an average atmospheric OH radical concentration of 5x10⁵ molecules/cm³. echemi.com

Ozone (O₃) also contributes to the atmospheric degradation of this compound. The reaction involves the electrophilic addition of ozone to the carbon-carbon double bonds. For the general class of 1,3-pentadienes, the estimated rate constant for the vapor-phase reaction with ozone is 5.26 x 10⁻¹⁷ cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of about 5 hours at a typical atmospheric ozone concentration of 7x10¹¹ molecules/cm³. echemi.comnih.gov

Estimated Atmospheric Degradation Data for 1,3-Pentadiene (B166810)
ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Half-LifeReference
Ozone (O₃)5.26 x 10⁻¹⁷~5 hours echemi.comnih.gov
Nitrate (B79036) Radical (NO₃·)Rate not known, but may be an important nighttime removal processNot Determined echemi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the chemical reactivity and environmental persistence of compounds when experimental data are unavailable. oup.com These models estimate reaction rates with atmospheric oxidants like ·OH, NO₃·, and O₃ based on the molecule's structure. oup.com

For atmospheric degradation, QSAR models have been developed and validated according to principles established by the Organisation for Economic Co-operation and Development (OECD). researchgate.net These models have been applied to predict the tropospheric degradation of various VOCs. For example, a QSAR model for ozone degradation included trans-1,3-pentadiene, and another for nitrate radical degradation included both 2-methyl-1,3-butadiene (isoprene) and trans-1,3-pentadiene. researchgate.netoecd.orgeuropa.eu A QSAR study focusing on predicting environmental properties also included 3-methyl-1,3-pentadiene in its dataset. unimib.it These models provide a framework for estimating the atmospheric lifetimes of compounds like this compound, supporting environmental risk assessments. oup.com

Biodegradation Pathways in Environmental Systems

Information on the specific biodegradation of this compound is limited. Most available data pertains to the broader category of 1,3-pentadiene or structurally similar compounds.

Specific studies detailing the isolation of microorganisms that can utilize this compound as a sole carbon source are not found in the reviewed literature. However, the formation of 1,3-pentadiene through the microbial degradation of the food preservative sorbic acid by molds such as Aspergillus spp. has been reported. researchgate.net One study reported that 1,3-pentadiene (isomer not specified) exhibited very limited biodegradation, with only 2.5% degradation over 28 days in a closed bottle test designed to assess ready biodegradability. oecd.org This suggests that under the tested conditions, the compound is not readily biodegradable.

Due to the lack of specific biodegradation data for 1,3-pentadiene, comparisons are often made with the structurally similar and well-studied compound, 1,3-butadiene (B125203). nih.goveuropa.euechemi.com Laboratory studies have shown that pure bacterial cultures isolated from soil and lake samples can degrade 1,3-butadiene. echemi.com The biodegradation half-life for 1,3-butadiene has been reported as 7 days in aerobic water and 28 days in anaerobic water. nih.govechemi.com Based on these data, it is suggested that 1,3-pentadiene and its isomers would also undergo biodegradation in aquatic and soil environments, although likely at different rates. nih.govechemi.com

In the context of regulatory assessments, read-across approaches have been used, where experimental data for compounds like isoprene (B109036) (2-methyl-1,3-butadiene) and 1,3-pentadiene have been used to estimate the environmental toxicity of 1,3-butadiene. europa.eu This comparative methodology underscores the importance of data on related dienes for filling knowledge gaps for less-studied compounds like this compound.

Research Applications and Emerging Directions for Cis 3 Methyl 1,3 Pentadiene

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The unique arrangement of double bonds in cis-3-Methyl-1,3-pentadiene makes it a potent tool in synthetic organic chemistry, particularly in reactions that build molecular complexity in a controlled manner. Its primary role is as a four-carbon synthon in various cycloaddition reactions.

One notable application is its use in catalyzed cycloaddition reactions. For instance, 3-Methyl-1,3-pentadiene (B1617704) (as a mixture of cis and trans isomers) has been successfully employed in the synthesis of nitronic ester cycloadducts. sigmaaldrich.com In a reaction with β-nitrostyrene catalyzed by tin(IV) chloride in toluene, the diene participates in a formal [3+2] cycloaddition, leading to the formation of two major cycloadducts. sigmaaldrich.com This transformation highlights the diene's ability to engage with electrophilic partners to create new heterocyclic rings, which are common motifs in biologically active molecules.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is another area where substituted pentadienes are valuable. The specific geometry of the cis isomer can influence the stereochemical outcome of the reaction, providing a pathway to specific diastereomers. The methyl group on the diene backbone also influences the regioselectivity of the cycloaddition, directing the dienophile to a specific orientation. This control is crucial for the efficient synthesis of complex natural products and pharmaceutical intermediates where precise stereochemistry is required.

Contributions to Advanced Polymer and Materials Science

In the realm of polymer science, this compound serves as a monomer for creating synthetic rubbers and elastomers with specific microstructures and properties. The stereochemistry of the resulting polymer is highly dependent on the catalyst system employed.

Research has demonstrated that 3-Methyl-1,3-pentadiene can be polymerized using Ziegler-Natta catalysts, particularly those based on neodymium. researchgate.net The use of a catalyst system composed of diethylaluminum chloride (Al(C₂H₅)₂Cl), neodymium versatate (Nd(OCOC₇H₁₅)₃), and triisobutylaluminium (Al[CH₂CH(CH₃)₂]₃) yields crystalline polymers. researchgate.net Analysis of these polymers reveals a microstructure consisting predominantly of cis-1,4 repeating units (greater than or equal to 80%) with an isotactic arrangement. researchgate.net This high degree of stereoregularity is significant as it imparts crystallinity and unique mechanical properties to the material.

Further structural studies using X-ray analysis have shown that isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.net These polymorphs exhibit different helical conformations of the polymer chains, which in turn affects the bulk properties of the material. researchgate.net

The copolymerization of substituted dienes with other monomers like acrylonitrile (B1666552) or isobutene is another active area of research. researchgate.net For example, the radical copolymerization of cis-1,3-pentadiene (B74190) with acrylonitrile shows a strong alternating tendency, indicating that the two monomers prefer to add to the growing polymer chain in an alternating sequence. researchgate.net This control over monomer sequence is a powerful tool for tuning the properties of the final copolymer, such as its glass transition temperature and solubility.

Table 1: Polymerization of 3-Methyl-1,3-Pentadiene and Related Dienes
MonomerCatalyst SystemResulting Polymer MicrostructureKey FindingsReference
3-Methyl-1,3-pentadieneAl(C₂H₅)₂Cl / Nd(OCOC₇H₁₅)₃ / Al[CH₂CH(CH₃)₂]₃≥80% cis-1,4, isotacticProduces crystalline, isotactic polymer with polymorphic modifications. researchgate.net
(E)-2-Methyl-1,3-pentadieneAlEt₂Cl / Nd(OCOC₇H₁₅)₃ / Al(iBu)₃98–99% cis-1,4Demonstrates high cis-selectivity with neodymium catalysts. researchgate.net
cis-1,3-PentadieneAzobisisobutyronitrile (Initiator) with AcrylonitrileAlternating copolymerShows a strong alternating tendency in radical copolymerization. researchgate.net
1,3-Butadiene (B125203)Neodymium Versatate / DIBAH / t-BuCl98-99% cis-1,4High cis-polybutadiene can be produced with lanthanide-based catalysts. researchgate.net

Engagement in Organometallic Chemistry and Catalysis Research

The polymerization of this compound is intrinsically linked to organometallic chemistry, as the catalysts that drive these reactions are sophisticated metal complexes. The interaction between the diene monomer and the metal center of the catalyst is the critical step that determines the rate, selectivity, and stereochemical outcome of the polymerization.

Lanthanide-based catalysts, such as those involving neodymium, are particularly effective for achieving high cis-1,4 selectivity in diene polymerization. researchgate.netresearchgate.net The proposed mechanism involves the coordination of the diene to the active metal center in a cis-η⁴ fashion. This mode of coordination, where both double bonds of the diene bind to the metal in a specific orientation, is believed to be a prerequisite for the subsequent insertion into the growing polymer chain to form a cis-1,4 unit. researchgate.net

The specific ligands attached to the metal center and the nature of the co-catalyst (typically an aluminum alkyl) play a crucial role in modulating the catalyst's activity and selectivity. researchgate.net For instance, in the polymerization of (Z)-1,3-pentadiene, a change in temperature was observed to alter the coordination mode of the monomer, leading to a switch in the polymer microstructure from cis-1,4 isotactic at +20°C to 1,2 syndiotactic at -20°C. researchgate.net This demonstrates the delicate electronic and steric balance within the catalytic species that governs the reaction pathway. Research into new organometallic complexes, including those based on titanium, cobalt, and yttrium, continues to provide deeper insights into these structure-activity relationships and enables the synthesis of polymers with previously inaccessible microstructures. researchgate.netnih.govacs.org

Future Research Avenues and Unexplored Areas

While significant progress has been made, the full potential of this compound in chemical research remains to be unlocked. Several promising avenues for future investigation exist.

Advanced Catalysis: A primary direction is the development of new, highly efficient, and selective catalysts. This includes designing catalysts based on more earth-abundant and less toxic metals (such as iron or copper) to replace traditional lanthanide or transition-metal systems. rsc.org The goal is to achieve even greater control over polymer microstructure, including the synthesis of stereo-block copolymers containing segments of both cis-1,4 and other isomeric units within the same chain.

Functional Materials: A major emerging area is the copolymerization of this compound with polar or functionalized monomers. nih.govrsc.org This strategy could lead to the creation of novel functionalized elastomers with enhanced properties such as improved adhesion, compatibility with other materials, or responsiveness to external stimuli. The challenge lies in designing catalysts that are tolerant to the functional groups on the co-monomers, which often deactivate traditional Ziegler-Natta systems.

Asymmetric Synthesis: The specific geometry of this compound could be exploited in asymmetric catalysis. The development of chiral catalysts that can differentiate between the two faces of the diene could enable its use in enantioselective Diels-Alder reactions or other cycloadditions, providing efficient routes to valuable chiral molecules.

Computational Modeling: Further application of computational chemistry, such as Density Functional Theory (DFT) calculations, will be invaluable. acs.org These studies can provide deeper mechanistic insights into how catalysts operate, explain observed selectivities, and guide the rational design of new, more effective catalytic systems for the transformation of this versatile diene.

Q & A

Basic Research Questions

Q. What factors influence the thermal stability of cis-3-methyl-1,3-pentadiene compared to its trans isomer and other dienes?

  • Methodological Approach : Compare thermodynamic stability using computational methods (e.g., DFT calculations) to analyze steric strain, conjugation, and hyperconjugation effects. Experimental validation can involve calorimetry to measure heat of hydrogenation. Stability rankings from competitive isomerization studies (e.g., trans-1,3-pentadiene is more stable than cis due to reduced steric hindrance ) and resonance stabilization in conjugated systems should be considered.

Q. How can spectroscopic techniques distinguish cis-3-methyl-1,3-pentadiene from its trans isomer or structural analogs?

  • Methodological Approach : Use UV-Vis spectroscopy to compare λmax values (cis: ~223 nm; trans: ~223.5 nm) based on conjugation differences . NMR analysis (e.g., coupling constants in <sup>1</sup>H NMR) can resolve stereochemistry, while IR spectroscopy identifies unique vibrational modes (e.g., C=C stretching) influenced by substituent geometry .

Q. What synthetic routes are effective for isolating high-purity cis-3-methyl-1,3-pentadiene?

  • Methodological Approach : Fractional distillation under inert gas (N2) at low temperatures (2–8°C) to minimize isomerization . Catalytic isomerization inhibitors (e.g., TBC stabilizers ) and chromatographic purification (e.g., GC-MS) can enhance purity. Reference yield data from dichlorosilane addition reactions (e.g., 80% yield for cis vs. 87% for trans isomers ).

Advanced Research Questions

Q. How does the kinetic isotope effect (KIE) inform the [1,5]-sigmatropic rearrangement mechanism of cis-3-methyl-1,3-pentadiene?

  • Methodological Approach : Apply direct dynamics simulations (e.g., MORATE code ) with semiempirical Hamiltonians (AM1/PM3/MINDO-3) to model tunneling contributions. Compare computed KIEs (e.g., 13% deviation from experimental values ) and analyze vibrational modes facilitating tunneling. Tabulate temperature-dependent KIEs (e.g., Table I in ) to validate multidimensional tunneling corrections.

Q. Why does cis-3-methyl-1,3-pentadiene exhibit lower reactivity in cationic copolymerization compared to trans isomers?

  • Methodological Approach : Investigate steric and electronic effects using NMR-monitored copolymerization kinetics (e.g., cis-1,3-pentadiene shows slower rates vs. trans in isobutylene copolymerization ). Analyze chain-transfer side reactions via gel permeation chromatography (GPC) and propose catalyst systems (e.g., AlCl3/TMSCl ) to suppress cyclization.

Q. How do conflicting data on dichlorosilane addition products of cis-3-methyl-1,3-pentadiene arise, and how can they be resolved?

  • Methodological Approach : Replicate competition experiments (e.g., 72% trans isomer consumed vs. 28% cis ) under controlled conditions (e.g., chloroplatinic acid catalysis ). Use isotopic labeling (<sup>2</sup>H/<sup>13</sup>C) to track isomerization pathways. Computational modeling of transition states (e.g., s-cis vs. s-trans conformers ) can clarify regioselectivity discrepancies.

Q. What experimental designs mitigate challenges in quantifying tunneling contributions to cis-3-methyl-1,3-pentadiene reaction kinetics?

  • Methodological Approach : Combine CVT/μOMT (canonical variational theory with microcanonical optimized tunneling) and isotope-substituted analogs. Validate with Arrhenius plots across temperatures (e.g., 200–500 K ). Contrast results with non-conjugated dienes (e.g., 1,4-hexadiene ) to isolate conjugation effects.

Data-Driven Research Considerations

Q. How can DFT/MD simulations reconcile discrepancies in predicted vs. observed vibrational spectra of cis-3-methyl-1,3-pentadiene?

  • Methodological Approach : Perform ab initio calculations (e.g., B3LYP/6-31G* ) to model s-cis/s-trans conformers. Compare computed IR/Raman spectra with experimental data, adjusting for anharmonicity and solvent effects. Use frequency scaling factors (0.96–0.98) to improve accuracy .

Q. What role does steric hindrance play in the regioselectivity of electrophilic additions to cis-3-methyl-1,3-pentadiene?

  • Methodological Approach : Conduct competitive electrophilic addition experiments (e.g., HX or dichlorosilane ). Analyze product ratios (e.g., 1,2- vs. 1,4-adducts ) via GC-MS and molecular mechanics simulations (e.g., MM2 force fields) to map steric energy landscapes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.